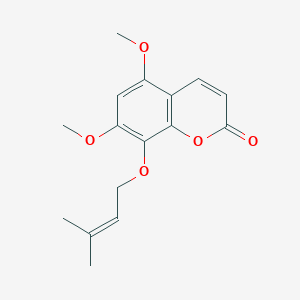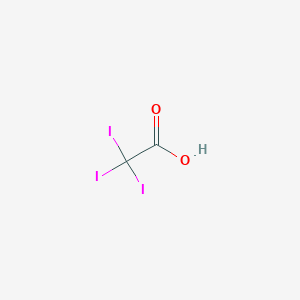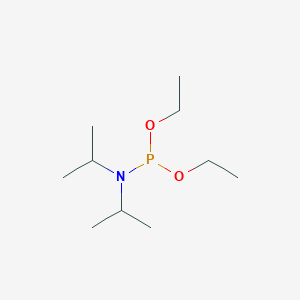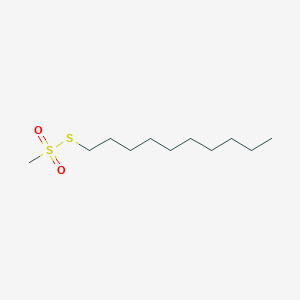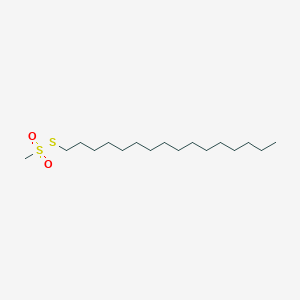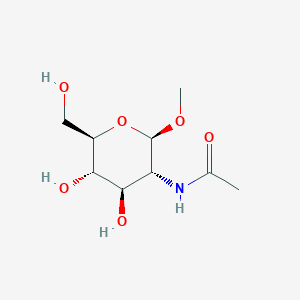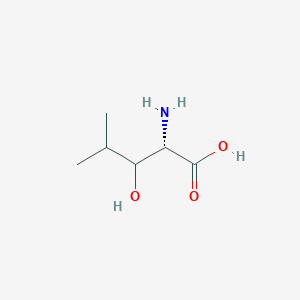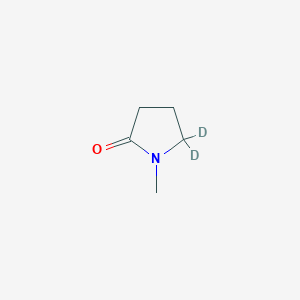
1-Methylpyrrolidinone-5,5,-d2
Vue d'ensemble
Description
Applications De Recherche Scientifique
Chemistry Applications :
- It is involved in the synthesis of 1-methyl-2-fluoro-4,5-dicyanoimidazole, a compound with (C(5)N(4))(3) composition (Coad, Kampf, & Rasmussen, 1996).
- Another key application is in the synthesis of Tris(imidazo)-1,3,5-triazine-2,3,5,6,8,9-hexacarbonitrile, a chemical with (C(5)N(4))(3) composition (Coad, Kampf, & Rasmussen, 1996).
Biomedical Research :
- Methylpyrrolidinone chitosan promotes osteoconduction, filling the space left after wisdom tooth avulsion with newly formed bone tissue, thus improving the healing process (Muzzarelli et al., 1993).
- It also favors mineralization in an animal model of bone defects, showing its osteoconductive properties (Muzzarelli et al., 1993).
- The MPC-bFGF combination is intended for treating wound healing deficiencies and has sustained release of biologically active bFGF from the fleeces (Berscht et al., 1994).
Environmental and Material Science :
- TiO2 and Cs3PW12O40 photocatalyze the oxidative destruction of N-methylpyrrolidinone in water, generating N-methylsuccinimide and succinimide intermediates, important in environmental chemistry (Friesen, Headley, & Langford, 1999).
- It is used in a catalytic cycle with O2 and H2 in the presence of transition metal catalysts for regenerative hydroperoxide system and catalytic substrate oxidation, relevant in chemical synthesis processes (Patton & Drago, 1993).
Other Applications :
- The reaction of atomic carbon with N-methylpyrrole generates the N-methyl-3-dehydropyridinium ylid, which can be trapped with hydrogen halides or CO2 (Pan & Shevlin, 1997).
- N-Butylpyrrolidinone, a non-toxic alternative to N-methylpyrrolidinone, is used in cross-coupling reactions and other organic syntheses (Sherwood et al., 2016).
- MPC microspheres could be a suitable nasal delivery system for the administration of metoclopramide (Gavini et al., 2008).
Propriétés
IUPAC Name |
5,5-dideuterio-1-methylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c1-6-4-2-3-5(6)7/h2-4H2,1H3/i4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SECXISVLQFMRJM-APZFVMQVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CCC(=O)N1C)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylpyrrolidinone-5,5,-d2 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



